(E)-2-Styrylbenzoxazole

Description

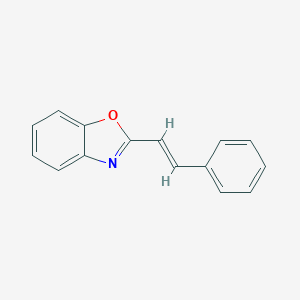

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-phenylethenyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFNNZBYCMUAHY-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classic Condensation Reactions for (E)-2-Styrylbenzoxazole Synthesis

The synthesis of this compound has traditionally been achieved through condensation reactions, a fundamental class of organic reactions where two molecules combine with the elimination of a small molecule, such as water. wikipedia.org

Base-Catalyzed Condensation of 2-Methylbenzoxazole (B1214174) with Aldehydes

A prevalent method for synthesizing (E)-2-styrylbenzoxazoles involves the base-catalyzed condensation of 2-methylbenzoxazole with an appropriate aldehyde. diva-portal.org This reaction, a type of Knoevenagel condensation, relies on the deprotonation of the acidic methyl group of 2-methylbenzoxazole by a base to form a reactive nucleophile. masterorganicchemistry.com This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to an intermediate that subsequently eliminates a water molecule to form the stable this compound product. masterorganicchemistry.com

Various bases have been employed to facilitate this transformation, with the choice of base and reaction conditions influencing the yield and purity of the product. Common bases include potassium hydroxide (B78521) and potassium tert-butoxide. googleapis.comsci-hub.se The reaction is often carried out in a solvent like dimethylformamide (DMF). sci-hub.se For instance, the reaction of 2-methylbenzoxazole with benzaldehyde (B42025) in the presence of a suitable base yields this compound. Research has shown that yields can be significantly high, with some processes reporting yields of about 95%. googleapis.com

Table 1: Examples of Base-Catalyzed Condensation for this compound Synthesis

| 2-Methylbenzoxazole Derivative | Aldehyde | Base | Solvent | Product | Yield (%) | Reference |

| 2-Methylbenzoxazole | Benzaldehyde | Potassium hydroxide | DMF | This compound | 72-78 | googleapis.com |

| 2-Methylbenzoxazole | Benzaldehyde | Potassium t-butoxide | DMF | This compound | ~95 | googleapis.com |

| 2-(p-tolyl)-6-methylbenzoxazole | Benzalaniline | Potassium t-butoxide | - | 2-(p-tolyl)-6-styrylbenzoxazole | - | sci-hub.se |

This table is for illustrative purposes and may not be exhaustive.

Thermal Condensation Approaches

Thermal condensation represents another classical route to (E)-2-styrylbenzoxazoles. researchgate.net This method involves heating a mixture of 2-methylbenzoxazole and an aldehyde, often without a solvent (neat), at high temperatures, typically around 200°C, in a sealed tube. diva-portal.org This approach is particularly useful when the reactants are sensitive to basic conditions. diva-portal.org The high temperature provides the necessary energy to overcome the activation barrier for the condensation reaction to occur, leading to the formation of the desired product and the elimination of water. While effective, this method can sometimes require more stringent reaction conditions compared to base-catalyzed methods.

Modern and Sustainable Synthetic Strategies

In recent years, the development of more efficient, selective, and environmentally friendly synthetic methods has been a major focus in organic chemistry. This has led to the emergence of modern strategies for the synthesis of this compound, including transition metal-catalyzed reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org Nickel and copper catalysts, in particular, have been explored for the synthesis of benzoxazole (B165842) derivatives.

Nickel-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. rsc.org This strategy offers an atom-economical and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of this compound synthesis, nickel catalysis can facilitate the coupling of a benzoxazole core with a styryl group through the direct activation of a C-H bond on the benzoxazole ring. nih.gov These reactions often employ a directing group to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. nih.govmdpi.com While the direct synthesis of this compound via this method is a developing area, the principles of nickel-catalyzed C-H activation hold significant promise for future synthetic routes. rsc.orgresearchgate.net

Table 2: Key Features of Nickel-Catalyzed C-H Activation

| Feature | Description |

| Catalyst | Typically a Ni(II) or Ni(0) complex. |

| Directing Group | Often required for regioselectivity (e.g., 8-aminoquinoline). mdpi.com |

| Mechanism | Involves oxidative addition, C-H activation, migratory insertion, and reductive elimination. |

| Advantages | High atom and step economy, potential for novel disconnections. nih.gov |

Copper-catalyzed reactions are well-established for the synthesis of heterocyclic compounds, including benzoxazoles. nih.govrsc.org One common approach involves the intramolecular cyclization of a suitable precursor. For example, the copper(II)-catalyzed intramolecular O-arylation of 2-chloroanilides is an efficient method for preparing 2-arylbenzoxazoles. nih.gov While this specific example leads to 2-aryl derivatives, the underlying principle of copper-catalyzed cyclization can be adapted for the synthesis of styryl-substituted benzoxazoles. This would typically involve a domino or sequential reaction where a copper catalyst first facilitates the formation of a key intermediate, which then undergoes cyclization to form the benzoxazole ring. organic-chemistry.orgnih.govbeilstein-journals.org The use of inexpensive and readily available copper catalysts makes these methods attractive from both an economic and environmental perspective. rsc.org

Nickel-Catalyzed C-H Bond Activation

Horner-Wadsworth-Emmons (HWE) Reaction in Styrylbenzoxazole Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and dependable method for the creation of carbon-carbon double bonds, particularly with high stereoselectivity towards the (E)-isomer. numberanalytics.comwikipedia.orgnih.gov This reaction serves as a modification of the Wittig reaction, employing a phosphonate-stabilized carbanion which is generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. numberanalytics.comwikipedia.org

The HWE reaction mechanism begins with the deprotonation of a phosphonate (B1237965) ester by a base to generate a phosphonate carbanion. numberanalytics.comwikipedia.org This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming an intermediate oxaphosphetane. wikipedia.orgnrochemistry.com The subsequent elimination of this intermediate yields the alkene and a water-soluble dialkyl phosphate (B84403) byproduct, which is easily removed during aqueous workup. wikipedia.org The stereochemical outcome, favoring the (E)-alkene, is generally attributed to the thermodynamic stability of the trans-oriented transition state during the elimination step. nrochemistry.comorganic-chemistry.org Factors such as increased steric bulk of the aldehyde, higher reaction temperatures, and the choice of metal salts (Li > Na > K) can enhance the (E)-stereoselectivity. wikipedia.org

In the context of synthesizing this compound and its derivatives, the HWE reaction typically involves the reaction of a phosphonate, such as diethyl (2-benzoxazolylmethyl)phosphonate, with a substituted benzaldehyde. The reaction is chemoselective, effectively differentiating between aldehydes and ketones, and provides complete positional selectivity for the newly formed double bond. researchgate.net

Table 1: Examples of this compound Derivatives Synthesized via HWE Reaction nih.gov

| Compound | Reactants | Yield (%) | Melting Point (°C) |

| 2-[(E)-2-Phenylethenyl]-1,3-benzoxazole | Diethyl (2-benzoxazolylmethyl)phosphonate, Benzaldehyde | 41 | 81.6–82.5 |

| 2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1,3-benzoxazole | Diethyl (2-benzoxazolylmethyl)phosphonate, 2-Methoxybenzaldehyde | 14 | 67.0–68.2 |

| 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole | Diethyl (2-benzoxazolylmethyl)phosphonate, 4-(Methylsulfanyl)benzaldehyde | 15 | 143.0–144.1 |

| 2-[(E)-2-(4-Methylphenyl)ethenyl]-1,3-benzoxazole | Diethyl (2-benzoxazolylmethyl)phosphonate, 4-Methylbenzaldehyde | 25 | 130.3–131.0 |

| 2-{(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-benzoxazole | Diethyl (2-benzoxazolylmethyl)phosphonate, 4-(Trifluoromethyl)benzaldehyde | 53 | 152.0–152.5 |

Green Chemistry Approaches in Benzoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazole derivatives to reduce environmental impact and improve efficiency. sioc-journal.cnrsc.org These approaches focus on the use of alternative energy sources, non-toxic solvents, and recyclable catalysts. sioc-journal.cnrsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. scienceandtechnology.com.vnnih.govmdpi.com In the synthesis of benzoxazoles, microwave assistance can facilitate the condensation reaction between 2-aminophenols and aldehydes. scienceandtechnology.com.vn For instance, the synthesis of 5-methyl-2-phenylbenzoxazole (B172918) from 2-amino-4-methylphenol (B1222752) and benzaldehyde using iodine as an oxidant under solvent-free microwave irradiation was completed in 10 minutes at 120°C with an 85% yield. scienceandtechnology.com.vn In contrast, the same reaction under conventional heating without microwave assistance required 3 hours and yielded only 18% of the product. scienceandtechnology.com.vn The efficiency of microwave-assisted synthesis is attributed to the direct and rapid heating of the reaction mixture, leading to faster reaction rates. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of 5-methyl-2-phenylbenzoxazole scienceandtechnology.com.vn

| Method | Reaction Time | Yield (%) |

| Microwave-Assisted | 10 minutes | 85 |

| Conventional Heating | 3 hours | 18 |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing heterocyclic compounds. nih.govbeilstein-journals.org Ultrasonic irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. nih.gov This method has been successfully applied to the synthesis of benzoxazole derivatives. For example, the condensation of 2-aminophenol (B121084) and benzaldehyde to form 2-phenylbenzoxazole (B188899) was achieved in 30 minutes at 70°C under solvent-free ultrasound irradiation, using a magnetic nanoparticle-supported Lewis acidic ionic liquid as a recyclable catalyst. nih.gov This approach offers advantages such as mild reaction conditions, short reaction times, and high product yields (up to 90%). nih.gov The use of ultrasound has been shown to be superior to traditional convective heating in terms of reaction rates and product purity for various heterocyclic syntheses. beilstein-journals.org

Mechanochemical Synthesis

Mechanochemistry, which involves chemical transformations induced by mechanical force (e.g., grinding or milling), offers a solvent-free approach to organic synthesis. beilstein-journals.orgbeilstein-journals.org This technique can lead to higher reaction rates and different product selectivities compared to solution-based methods. beilstein-journals.org The synthesis of benzothiazoles, structurally related to benzoxazoles, has been demonstrated using mechanochemical methods with ZnO nanoparticles as a catalyst, avoiding the use of toxic metals. beilstein-journals.org More recently, twin-screw extrusion has been explored for the continuous, solvent-free scale-up of mechanochemical synthesis, demonstrating its potential for industrial applications. youtube.com

Solvent-Free and Deep Eutectic Solvent Systems

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste and can simplify product purification. cmu.edu As mentioned in the microwave-assisted and ultrasound-assisted sections, the synthesis of benzoxazoles can be efficiently carried out without a solvent. scienceandtechnology.com.vnnih.gov

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to volatile organic solvents and traditional ionic liquids. mdpi.com DESs are mixtures of two or more components that form a eutectic with a melting point lower than the individual components. mdpi.com They are often biodegradable, non-toxic, and can be prepared from renewable sources. mdpi.commagtech.com.cn DESs can act as both the solvent and catalyst in chemical reactions. magtech.com.cnrsc.org The synthesis of 2-substituted benzoxazoles has been reported using a choline (B1196258) chloride-based DES as a catalyst for the cyclization of 2-aminophenols and benzaldehydes. researchgate.net

Ionic Liquid Promoted Synthesis

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. mdpi.comresearchgate.net They can act as both the reaction medium and catalyst. researchgate.net The synthesis of benzoxazoles has been achieved by condensing 2-aminophenol with various carboxylic acids in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) at elevated temperatures, resulting in excellent yields. researchgate.net Furthermore, the use of a recyclable, magnetic nanoparticle-supported imidazolium (B1220033) chlorozincate(II) ionic liquid under solvent-free ultrasound conditions has been shown to be an efficient method for benzoxazole synthesis. nih.gov The catalyst in such systems can often be recovered and reused for several cycles with minimal loss of activity. mdpi.com

Derivatization Strategies for Structural Modification

The ability to chemically modify the this compound structure is crucial for fine-tuning its characteristics. Researchers have developed a range of derivatization strategies to systematically alter the molecule, enabling the exploration of structure-property relationships. These strategies primarily involve substitutions on the aryl and benzoxazole rings and N-alkylation of the benzoxazole system.

A primary strategy for modifying this compound involves the introduction of a wide array of substituents onto both the styrenic aryl ring and the benzoxazole core. These modifications are typically achieved through the condensation of appropriately substituted 2-methylbenzoxazoles with various benzaldehydes.

One common synthetic route involves the condensation reaction between a 2-methylbenzoxazole and a substituted benzaldehyde under basic conditions. nih.gov This method has been successfully employed to produce a series of this compound derivatives. For instance, derivatives with electron-donating groups, such as methoxy (B1213986) and methyl, and electron-withdrawing groups, like trifluoromethyl, have been synthesized. Current time information in Bangalore, IN. The reaction of 2-methyl-1,3-benzoxazole with the corresponding substituted benzaldehydes yields compounds such as 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole and 2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-benzoxazole. Current time information in Bangalore, IN. Similarly, substituents like methylsulfanyl have also been incorporated onto the phenyl ring. Current time information in Bangalore, IN.

Beyond simple phenyl substitutions, heterocyclic fragments have been introduced. For example, the synthesis of 2-[(E)-2-(5-ethylfuran-2-yl)ethenyl]-1,3-benzoxazole demonstrates the incorporation of a furan (B31954) ring into the styryl moiety. Current time information in Bangalore, IN. Furthermore, fluorinated derivatives have been synthesized, highlighting the versatility of this synthetic approach. nih.gov

Modification of the benzoxazole moiety itself has also been explored, although often this involves replacing the entire benzoxazole ring system to create analogues. For instance, by starting with 2-methylbenzothiazole (B86508) or 2-methylbenzimidazole, the corresponding styrylbenzothiazole (B8753269) and styrylbenzimidazole analogues can be prepared. nih.gov More direct functionalization of the benzoxazole ring in the context of styryl derivatives includes the introduction of substituents on the benzo portion of the heterocycle. For example, 6-(2-fluoroethoxy)-2-[2-(4-methylaminophenyl)ethenyl]benzoxazole has been synthesized for specific applications. jneurosci.org The synthesis of these more complex derivatives often starts from substituted 2-aminophenols, which are first cyclized to form the substituted 2-methylbenzoxazole precursor. snmjournals.orgnih.gov

Table 1: Examples of Substituted this compound Derivatives

| Compound Name | Substituent on Aryl Ring | Substituent on Benzoxazole Moiety |

|---|---|---|

| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole | 4-Methoxy | None |

| 2-[(E)-2-(4-Methylphenyl)ethenyl]-1,3-benzoxazole | 4-Methyl | None |

| 2-{(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-benzoxazole | 4-Trifluoromethyl | None |

| 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole | 4-Methylsulfanyl | None |

| 2-[(E)-2-(5-Ethylfuran-2-yl)ethenyl]-1,3-benzoxazole | 5-Ethylfuran-2-yl | None |

| 6-(2-Fluoroethoxy)-2-[2-(4-methylaminophenyl)ethenyl]benzoxazole | 4-Methylaminophenyl | 6-(2-Fluoroethoxy) |

N-alkylation of the benzoxazole nitrogen atom in the this compound framework transforms the neutral molecule into a cationic N-alkylstyrylbenzoxazolium salt. This modification significantly alters the electronic properties of the compound.

A direct and effective method for the N-alkylation of styrylbenzoxazoles involves the use of a powerful alkylating agent such as trimethyloxonium (B1219515) tetrafluoroborate. nih.gov This reaction specifically targets the nitrogen atom of the benzoxazole ring, leading to the formation of the corresponding N-methylstyryloxazolium tetrafluoroborate salt. nih.gov For example, the parent this compound can be converted to (E)-N-methyl-2-styrylbenzoxazolium tetrafluoroborate through this method. This transformation is a key strategy for creating styryl dyes with specific photophysical properties. jneurosci.org

The general procedure for this transformation involves treating the styrylbenzoxazole derivative with the alkylating agent in a suitable solvent. nih.gov This method has been applied to both unsubstituted and substituted styrylbenzoxazoles, demonstrating its utility in creating a library of cationic styrylbenzoxazolium compounds. nih.govjneurosci.org

Table 2: N-Alkylation of this compound

| Starting Material | Alkylating Agent | Product |

|---|---|---|

| This compound | Trimethyloxonium tetrafluoroborate | (E)-N-Methyl-2-styrylbenzoxazolium tetrafluoroborate |

| (E)-2-(4-Methoxystyryl)benzoxazole | Trimethyloxonium tetrafluoroborate | (E)-N-Methyl-2-(4-methoxystyryl)benzoxazolium tetrafluoroborate |

The development of radiolabeled this compound analogues has been a significant area of research, primarily driven by their potential use as imaging agents in positron emission tomography (PET). nih.govjneurosci.org The short-lived positron-emitting isotopes, most commonly Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]), are incorporated into the molecular structure.

The synthesis of [¹⁸F]-labeled styrylbenzoxazole derivatives often involves a nucleophilic substitution reaction on a suitable precursor. researchgate.net A common strategy is to prepare a precursor molecule containing a good leaving group, such as a tosylate or mesylate, which can be displaced by [¹⁸F]fluoride. nih.govsnmjournals.orgresearchgate.net For example, the synthesis of [¹⁸F]BF-168, or 6-(2-[¹⁸F]fluoroethoxy)-2-[2-(4-methylaminophenyl)ethenyl]benzoxazole, is achieved by reacting its tosyloxy precursor, 2-(4-methylaminophenyl)-6-(2-tosyloxyethoxy)benzoxazole, with [¹⁸F]KF and Kryptofix 222. researchgate.netjneurosci.org The reaction is typically performed in an organic solvent like acetonitrile (B52724) at an elevated temperature, followed by purification using high-performance liquid chromatography (HPLC). researchgate.net This method has been successfully used to produce the desired radiotracer with good radiochemical yield and purity. researchgate.net

Similarly, other fluorinated styrylbenzoxazole derivatives have been synthesized for PET imaging. itn.pt The radiosynthesis of [¹⁸F]-[2-[N-methyl-N-(2′-fluoroethyl)-4′-aminostyryl]benzoxazole] also proceeds via the corresponding tosyloxy precursor. itn.pt These radiolabeling procedures are designed to be rapid and efficient due to the short half-life of ¹⁸F (approximately 110 minutes). beilstein-journals.org

While less specific information is available for the direct [¹¹C]-labeling of this compound, the general strategies for incorporating [¹¹C] (half-life of ~20 minutes) often involve the methylation of a precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.come-century.us For related benzothiazole (B30560) structures, precursors with a free hydroxyl or amine group are often used for [¹¹C]-methylation. nih.govmdpi.com This suggests that a similar approach could be applied to styrylbenzoxazole derivatives bearing a suitable functional group for methylation.

Table 3: Examples of Radiosynthesis of Labeled this compound Analogues

| Labeled Compound | Isotope | Precursor | Radiolabeling Reagent |

|---|---|---|---|

| [¹⁸F]BF-168 | ¹⁸F | 2-(4-Methylaminophenyl)-6-(2-tosyloxyethoxy)benzoxazole | [¹⁸F]KF / Kryptofix 222 |

| [¹⁸F]-[2-[N-methyl-N-(2′-fluoroethyl)-4′-aminostyryl]benzoxazole] | ¹⁸F | 2-[N-methyl-N-(2′-tosyloxyethyl)-4′-aminostyryl]benzoxazole | [¹⁸F]Fluoride |

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular vibrational mode, such as the stretching or bending of chemical bonds. This technique is highly effective for identifying the functional groups present in a molecule. webassign.netlibretexts.org

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the (E)-2-Styrylbenzoxazole scaffold. The infrared spectrum of a molecule is often referred to as its "fingerprint" because the combination of absorption bands is unique to that specific compound. libretexts.org

Key vibrational frequencies for this compound and its derivatives include:

C=N and C=C Stretching: The benzoxazole (B165842) ring and the styryl group contain C=N and C=C double bonds, which typically show stretching vibrations in the 1650-1500 cm⁻¹ region.

C-H Stretching: Aromatic and vinylic C-H stretching vibrations are generally observed around 3100-3000 cm⁻¹. msu.edu

C-O-C Stretching: The ether linkage within the benzoxazole ring gives rise to characteristic asymmetric and symmetric stretching bands.

Trans-alkene C-H Bending: The out-of-plane bending vibration for the trans-substituted vinyl group is a particularly diagnostic band, typically appearing in the 980-960 cm⁻¹ range.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic/Vinylic C-H Stretch | 3100-3000 | Medium-Weak |

| C=N/C=C Stretch (Aromatic/Alkene) | 1650-1500 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1245 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. measurlabs.com It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern. measurlabs.comevosep.com

High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular mass of this compound, allowing for the determination of its elemental composition. measurlabs.comalgimed.com

In the mass spectrum of 2-styrylbenzoxazoles, a common fragmentation pattern involves what is known as a proximity effect. researchgate.netresearchgate.net This effect is particularly prominent in the electron ionization (EI) mass spectra. The molecular ion ([M]⁺) can undergo cyclization, followed by the elimination of a substituent from the ortho position of the pendant styryl ring. researchgate.netresearchgate.net This results in an exceptionally stable polycyclic ion. researchgate.netscience.gov For instance, the loss of a hydrogen radical ([M-H]⁺) or another substituent from this position often gives rise to the most intense peak in the spectrum. researchgate.netresearchgate.netscience.gov This characteristic fragmentation is a powerful diagnostic tool for identifying the substitution pattern on the styryl ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. innovareacademics.in Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. algimed.com This precision allows for the calculation of the exact molecular formula.

For this compound, HRMS provides definitive confirmation of its elemental composition. The calculated mass for the protonated molecule [M+H]⁺ of this compound (C₁₅H₁₁NO) is 222.0919. Experimental data from HRMS analysis shows a found value of 222.0917, which is in excellent agreement with the calculated mass, thus confirming the molecular formula. nii.ac.jp This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. algimed.com

Table 1: HRMS Data for this compound

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

| This compound | C₁₅H₁₁NO | 222.0919 | 222.0917 | nii.ac.jp |

| This compound | C₁₅H₁₁NO | 222.092 | 222.089 | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is particularly useful for analyzing complex mixtures, as it separates the components of the mixture before they are introduced into the mass spectrometer for detection and identification. wikipedia.orgmdpi.com

In the context of this compound, LC-MS is employed to verify the purity of the compound and to monitor reactions involving its synthesis or modification. nih.gov The liquid chromatography component separates the this compound from any starting materials, byproducts, or isomers. The subsequent mass spectrometry analysis provides the mass-to-charge ratio of the eluting components, confirming the presence and identity of the target molecule. wikipedia.org The use of a reversed-phase LC column with a gradient of water and methanol (B129727) is a common method for the separation of benzoxazole derivatives. nih.gov Electrospray ionization (ESI) is a frequently used ionization technique in LC-MS for this class of compounds, often operated in positive ion mode to detect the protonated molecule [M+H]⁺. nih.govresearchgate.net

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy encompasses a group of techniques that probe the electronic transitions within a molecule by measuring its interaction with ultraviolet and visible light. wikipedia.orglibretexts.org These methods are instrumental in understanding the photophysical properties of compounds like this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.orgtechnologynetworks.com This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.org The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of the molecule. uzh.ch

For this compound, the UV-Vis absorption spectrum is characterized by a strong absorption band in the UV region. The position of the absorption maximum (λmax) is influenced by the electronic structure of the molecule. In acetonitrile (B52724), this compound exhibits a λmax around 340 nm. The high molar extinction coefficient associated with this absorption indicates a highly probable π-π* electronic transition, characteristic of conjugated systems. libretexts.org

Table 2: UV-Vis Absorption Data for this compound and Related Compounds in Acetonitrile

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Source |

| This compound | 340 | Not specified | |

| (E)-2-Styrylbenzothiazole | Not specified | Not specified | |

| (E)-2-Styrylbenzimidazole | Not specified | Not specified |

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a substance after it has absorbed light. edinst.com It provides information about the excited state properties of a molecule. Steady-state fluorescence measures the fluorescence intensity as a function of wavelength, while time-resolved fluorescence measures the decay of fluorescence intensity over time after excitation with a short pulse of light. nih.govscirp.org

This compound and its derivatives are known to be fluorescent. For instance, the related compound para-cyano-substituted styrylbenzoxazole is noted for its strong fluorescence in acetonitrile. The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. researchgate.net

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com The quantum yield can be determined using a relative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield under identical experimental conditions. edinst.comrsc.org

For example, the para-cyano-substituted styrylbenzoxazole has a reported fluorescence quantum yield of 52% in acetonitrile. This high quantum yield suggests that fluorescence is a major de-excitation pathway for this molecule. The determination of the quantum yield for this compound itself would require similar comparative measurements.

The Stokes' shift is the difference in energy (or wavelength) between the position of the absorption maximum and the fluorescence emission maximum. amolf.nl This phenomenon arises from energy loss due to vibrational relaxation in the excited state before fluorescence emission occurs. The magnitude of the Stokes' shift can provide insights into the changes in geometry and electronic distribution of a molecule upon excitation. mdpi.com

Analysis of the Stokes' shift is crucial for understanding the excited-state dynamics of this compound. A large Stokes' shift can be indicative of a significant change in the dipole moment between the ground and excited states, often associated with intramolecular charge transfer (ICT). mdpi.com The Lippert-Mataga equation is often used to correlate the Stokes' shift with the solvent polarity, providing a quantitative measure of this change in dipole moment. mdpi.comresearchgate.net For styryl-based dyes, the Stokes' shift can be substantial, indicating efficient energy transfer and relaxation processes in the excited state. nih.gov

Photostationary State (PSS) Analysis

The photostationary state (PSS) is the equilibrium composition of a reversible photochemical reaction achieved under specific electromagnetic irradiation. wikipedia.org For photoswitchable molecules like this compound and its derivatives, PSS analysis is crucial for understanding their efficiency. The position of the PSS is determined by irradiation parameters, the absorbance spectra of the chemical species involved, and the quantum yields of the forward and reverse reactions. wikipedia.org

In solution, styrylbenzazole derivatives can undergo E-Z photoisomerization. rsc.org Upon irradiation, the initial isomer converts to the other until a point of equilibrium, the photostationary state, is reached where the rates of the forward and reverse photoreactions are equal. wikipedia.orgrsc.org For instance, studies on related photoswitches demonstrate that the PSS distributions can be precisely tuned by modifying the benzazole heterocycle and the substitution pattern on the aryl ring. diva-portal.org Research on some derivatives shows that continued illumination leads to a stable PSS, indicating the formation of a single photoisomer, which is presumed to be the Z-isomer. rsc.org

However, the photochemical behavior is not always limited to simple isomerization. In some cases, particularly in dilute solutions, both photoisomerization and [2+2] photocycloaddition can occur simultaneously, leading to a more complex photostationary state. mdpi.com The absence of a clear isosbestic point in the UV-Vis absorption spectra during irradiation can suggest that the reaction is not a sole E-to-Z photoisomerization but a combination of processes. mdpi.com For styrylpyrene derivatives, a photostationary state was observed after 80 seconds of irradiation, indicating the coexistence of the original molecule and its [2+2] cycloaddition products. nih.gov

The table below illustrates the photostationary state composition for related styrylbenzazole compounds, highlighting how structural modifications can influence the equilibrium.

| Compound | Solvent | Irradiation Wavelength (nm) | Photostationary State (E:Z ratio) |

| p-methoxy-substituted styrylbenzoxazole | Various | ~390 | 40:60 diva-portal.org |

| ortho-methylated p-hydroxystyrylbenzothiazole (deprotonated) | Various | Not Specified | 18:82 diva-portal.org |

| Unsubstituted styrylbenzazole | Various | Not Specified | Near-quantitative isomerization diva-portal.org |

X-ray Diffraction for Crystalline and Supramolecular Structures

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to map the electron density and thereby determine the positions of atoms, bond lengths, and bond angles. wikipedia.orguhu-ciqso.es This method is fundamental for understanding the supramolecular arrangement—how molecules pack together in the solid state—which governs many of the material's bulk properties.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides precise structural data for crystalline materials. uhu-ciqso.es While a crystal structure for the parent this compound is not detailed in the provided sources, data for its derivatives and complexes offer significant insight into its structural characteristics.

A study on a cobalt (II) complex, dichlorobis(trans-2-styrylbenzoxazole-κN,N′)cobalt(II), revealed detailed structural information. researchgate.net The analysis showed that the complex crystallizes in the monoclinic system with the space group P21/c. In this structure, the cobalt atom is coordinated to two chloride anions and the nitrogen atoms of two trans-2-styrylbenzoxazole ligands, resulting in a slightly distorted tetrahedral geometry. researchgate.net The planarity of the styrylbenzoxazole ligand itself is notable, with the dihedral angles between the benzoxazolyl and phenyl planes being relatively small, measured at 6.7(5)° and 25.0(8)° for the two distinct ligands in the crystal lattice. researchgate.net

In another derivative, (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24), single-crystal analysis revealed that a [2+2] cycloaddition reaction can occur in the solid state between two different conformational isomers of the molecule. nih.gov This finding is significant as it demonstrates that conformational flexibility can exist and play a role in photoreactivity even within a constrained crystalline environment. nih.gov

The crystallographic data for the cobalt complex of trans-2-styrylbenzoxazole is summarized in the table below.

| Parameter | Value |

| Compound | Dichlorobis(trans-2-styrylbenzoxazole-κN,N′)cobalt(II) |

| Formula | [CoCl₂(C₁₅H₁₁NO)₂] |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P21/c researchgate.net |

| Coordination Geometry | Distorted Tetrahedral researchgate.net |

| Dihedral Angle (Ligand 1) | 6.7 (5)° researchgate.net |

| Dihedral Angle (Ligand 2) | 25.0 (8)° researchgate.net |

Thermal Analysis for Material Stability

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. abo.fi6-napse.com These methods are essential for determining the thermal stability, decomposition pathways, and phase transitions of materials like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. 6-napse.commt.com This technique is highly effective for determining the temperatures at which a material decomposes, loses volatile components like solvents or water, or undergoes oxidation. 6-napse.comprocess-insights.com A TGA instrument consists of a high-precision balance, a furnace, and a purge gas system to control the environment around the sample. etamu.edu The resulting data, a TGA curve, plots the percentage of mass loss against temperature, with each step in the curve indicating a specific mass loss event. etamu.edu For related photoresponsive compounds, TGA has shown that both the monomer and its photodimer can be thermally stable, indicating that the core structure possesses inherent stability. mdpi.com

Theoretical and Computational Studies in E 2 Styrylbenzoxazole Research

Electronic Structure and Optical Property Predictions

The electronic structure of a molecule dictates its chemical and physical properties, including its interaction with light. For (E)-2-styrylbenzoxazole, a compound of interest for its optical characteristics, theoretical predictions of its electronic and optical properties are of significant importance.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. fortunejournals.com It has become a popular tool in computational chemistry for its favorable balance of accuracy and computational cost. ohio-state.edu DFT calculations are instrumental in understanding the relationship between the molecular structure of a compound and its properties. researchgate.net

In the context of this compound, DFT calculations can be employed to determine its optimized geometry, electronic ground state properties, and vibrational frequencies. These calculations often utilize various functionals and basis sets to achieve the desired accuracy. For instance, the B3LYP functional with a 6-311G++(d,p) basis set is a common choice for optimizing the molecular structure and calculating quantum chemical parameters. researchgate.net

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (Eg) is a critical parameter that influences the molecule's reactivity and electronic absorption properties.

Table 1: Representative Quantum Chemical Parameters Calculated using DFT

| Parameter | Description | Typical Calculated Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.1 to -1.0 |

| Eg | HOMO-LUMO Energy Gap | 5.0 to 7.5 |

| IP | Ionization Potential | 6.0 to 7.5 |

| EA | Electron Affinity | 0.1 to 1.0 |

Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the optical properties of this compound, such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgchemrxiv.org TD-DFT extends the principles of DFT to describe electronic excited states. uci.eduarxiv.org This method calculates the transition energies and oscillator strengths, which correspond to the peaks in the UV-visible absorption spectrum.

Linear-response TD-DFT is a common approach that provides information about vertical excitation energies from the ground state to various excited states. ohio-state.edu The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional. arxiv.org Despite some limitations, TD-DFT has proven to be a valuable tool for understanding the photochemistry of organic molecules. u-strasbg.fr

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and help in the assignment of electronic transitions, such as π→π* transitions, which are characteristic of conjugated systems. These theoretical predictions are often in good agreement with experimental spectroscopic data.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial for its function. Conformational analysis aims to identify the stable conformations (energy minima) of a molecule and the energy barriers for interconversion between them. nih.gov Molecular Dynamics (MD) simulations provide a powerful computational tool to explore the conformational landscape of a molecule over time. elifesciences.org

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. elifesciences.org By simulating the molecule at different temperatures, it is possible to observe conformational changes and understand its dynamic behavior. nih.gov For this compound, MD simulations can reveal the rotational barriers around the single bonds, such as the bond connecting the benzoxazole (B165842) and styryl moieties, and identify the most populated conformations in solution. This information is valuable for understanding how the molecule's shape influences its properties and interactions with its environment.

Prediction of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, significantly influences the material's properties, including its photomechanical response. researchgate.net Predicting the crystal structure of a molecule from its chemical diagram is a major challenge in computational chemistry, a field known as Crystal Structure Prediction (CSP). researchgate.neticdd.com

Computational methods, including those based on DFT with dispersion corrections (DFT-D), are used to predict the most stable crystal packing arrangements. icdd.com These methods calculate the lattice energies of various hypothetical crystal structures to identify the most thermodynamically favorable ones. The prediction of intermolecular interactions, such as π-π stacking and hydrogen bonding, is essential for accurately determining the crystal packing. Machine learning approaches are also being developed to accelerate CSP. arxiv.org For this compound, understanding its crystal packing is crucial for designing materials with specific solid-state properties, such as those that exhibit bending or twisting upon irradiation. chemrxiv.org

Structure-Property Relationship Modeling via Computational Chemistry

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its properties. nih.gov By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and optical properties, researchers can develop structure-property relationships. diva-portal.org

For example, by introducing different substituent groups at various positions on the styryl or benzoxazole rings, it is possible to tune the HOMO-LUMO gap, which in turn affects the absorption and emission wavelengths. Computational modeling can predict how electron-donating or electron-withdrawing groups will alter the electronic distribution and, consequently, the photophysical properties. This predictive capability is invaluable for the rational design of new this compound derivatives with desired characteristics for specific applications. The development of these relationships often involves creating and analyzing datasets of compounds and their computed properties. rsc.org

Theoretical Insights into Photochemical Reaction Mechanisms

This compound and its derivatives can undergo photochemical reactions, such as E/Z isomerization around the central double bond. diva-portal.org Theoretical chemistry provides powerful tools to elucidate the mechanisms of these reactions. mdpi.com By mapping the potential energy surfaces of the ground and excited states, it is possible to identify the reaction pathways, transition states, and intermediates involved in the photochemical process. utah.edu

DFT and TD-DFT calculations are used to explore the potential energy surfaces and locate key structures, such as minima and transition states, in both the ground (S0) and excited (e.g., S1, T1) states. mdpi.com These calculations can help to determine whether a reaction proceeds through a concerted or stepwise mechanism and can provide insights into the factors that control the reaction's efficiency and selectivity. For instance, theoretical studies can investigate the role of conical intersections, which are points where different electronic potential energy surfaces cross and which can facilitate rapid, non-radiative decay back to the ground state. Understanding these photochemical reaction mechanisms is essential for controlling the photoresponsive behavior of this compound-based systems.

Photochemical and Photophysical Properties of E 2 Styrylbenzoxazole Derivatives

Photochromism and Negative Photochromism Phenomena

Photochromism is the reversible transformation of a chemical species between two forms, A and B, induced in one or both directions by electromagnetic radiation. diva-portal.orgd-nb.info These two forms possess different absorption spectra. (E)-2-Styrylbenzoxazole derivatives are classified as P-type photoswitches, meaning the reversion from the less stable isomer back to the more stable form is also driven by light. diva-portal.org

A particularly interesting characteristic observed in some this compound derivatives is negative photochromism. diva-portal.org In typical (or positive) photochromism, a colorless, thermodynamically stable isomer is converted to a colored, metastable isomer upon irradiation. nih.gov In contrast, negative photochromism involves a thermally stable colored isomer transforming into a transient, often colorless, isomer upon light exposure. nih.govnih.gov The system then reverts to the stable colored form thermally or through a second light stimulus. nih.gov This phenomenon is advantageous for certain applications as it allows for photoswitching using visible light. nih.gov For example, 2,6-dimethyl-4-(dimethylamino)-styrylbenzothiazole, a related derivative, exhibits negative photochromism, converting with a high quantum yield upon irradiation with visible light up to 470 nm. diva-portal.org

Factors Influencing Photochemical Efficiency

The efficiency and characteristics of the photo-switching process in this compound derivatives are not fixed but can be precisely controlled by modifying the molecular structure. Key properties such as the thermal stability of the isomers, the quantum yields of isomerization, absorption wavelengths, and the composition of the photostationary state can be tuned. diva-portal.org

The thermal stability of the Z-isomer, which is typically less stable than the E-isomer, is a critical parameter for photoswitch applications. This stability is often quantified by its half-life (t1/2), the time it takes for half of the Z-isomers to thermally revert to the E-isomers. The introduction of different substituent groups onto the styryl or benzoxazole (B165842) rings can have a profound impact on this stability.

Generally, the thermal back-reaction from Z to E is influenced by electronic and steric effects of the substituents. For instance, in a study of various styrylbenzazole derivatives, the Z-isomers of neutral styrylbenzoxazoles and styrylbenzothiazoles were found to be highly stable, with half-lives extending to months or even years at room temperature. diva-portal.org However, methylation at the nitrogen atom of the benzoxazole ring to create a cationic N-methylbenzoxazolium derivative dramatically decreases the thermal stability of the Z-isomer, converting the molecule from a P-type (photochemically reversible) to a T-type (thermally reversible) switch. diva-portal.org

The table below presents data on the thermal half-lives for the Z→E isomerization of selected styrylbenzazole derivatives, illustrating the impact of structural modifications.

Data sourced from a study on styrylbenzazole photoswitches. diva-portal.org

The quantum yield (Φ) measures the efficiency of a photochemical process, representing the number of times a specific event occurs per photon absorbed. For styrylbenzoxazoles, the key quantum yields are for the forward (ΦE→Z) and backward (ΦZ→E) isomerization reactions. These values are highly dependent on the molecular architecture. diva-portal.org

The introduction of electron-donating or electron-withdrawing groups can create "push-pull" systems, which have been shown to exhibit some of the highest quantum yields. diva-portal.org For example, adding a para-methoxy substituent to the styryl ring of a styrylbenzothiazole (B8753269) analogue increases the quantum yields for both the forward and backward isomerization. diva-portal.org In contrast, a para-dimethylamino group on a styrylbenzoxazole derivative was found to inhibit E-Z isomerization altogether, likely due to an increase in the single-bond character of the central alkene bond. diva-portal.org

The quantum yields for N-methylated cationic derivatives are notably high. The unsubstituted N-methylated compound 5a shows quantum yields of 74% for the forward reaction and 75% for the back-reaction. diva-portal.org Its para-methoxy-substituted counterpart (5b ) has quantum yields of 60% and 90%, respectively. diva-portal.org

The wavelength at which the molecule maximally absorbs light (λmax) and the equilibrium mixture of E and Z isomers achieved under continuous irradiation (the photostationary state, or PSS) are also tunable properties. diva-portal.orgwikipedia.org The PSS is determined by the absorption coefficients and quantum yields of the E and Z isomers at the irradiation wavelength. wikipedia.org

Substituents significantly affect the electronic structure and thus the absorption spectra. Push-pull systems, which feature electron-donating and electron-accepting groups, generally lead to large bathochromic (red) shifts in the λmax. diva-portal.org For instance, introducing a para-dimethylamino group shifts the λmax of the E-isomer of styrylbenzoxazole from 339 nm to 392 nm. diva-portal.org

Ortho-substituents on the styryl ring have been found to be particularly effective in achieving favorable PSS ratios, with a higher proportion of the Z-isomer. diva-portal.org For example, ortho-methylation on a 4-hydroxystyrylbenzothiazole analogue improved the PSS ratio from E:Z = 53:47 to E:Z = 18:82 in its deprotonated state. diva-portal.org

The following table summarizes the photochemical properties of several this compound derivatives, showing how different substituents alter their absorption maxima, quantum yields, and photostationary states.

Data sourced from a study on styrylbenzazole photoswitches in acetonitrile (B52724). diva-portal.org

Influence of Molecular Structure on Quantum Yields

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly fluorescent in solution become highly luminescent upon aggregation in the solid state or in poor solvents. encyclopedia.pubacs.org This effect is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence intensity decreases upon aggregation. encyclopedia.pub The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel, leading to enhanced fluorescence. encyclopedia.pub

While many styryl derivatives are known to exhibit AIE, the behavior in styrylbenzoxazoles can be complex. mdpi.com Some styrylbenzoxazole derivatives suffer from ACQ due to strong π–π stacking interactions in their planar structures. nih.govacs.org However, photochemical reactions can sometimes convert these ACQ-prone molecules into AIE-active ones. For example, certain fluorinated styrylbenzoxazole derivatives, which are weakly emissive, undergo a [2+2] photodimerization reaction upon UV irradiation. nih.govacs.org The resulting cycloadducts exhibit significant AIE characteristics, a process described as an ACQ-to-AIE transformation. acs.org This suggests that while the base styrylbenzoxazole molecule may not be inherently AIE-active, its derivatives can be engineered to display this property, often through light-induced structural changes. acs.org

Solid-State Luminescence Enhancement (SLE) Mechanisms

Many this compound derivatives demonstrate solid-state luminescence enhancement (SLE), a phenomenon where the material is more emissive in the solid state than in solution. researchgate.net This property is often associated with the restriction of intramolecular vibrations and rotations in the aggregated or solid state, which minimizes non-radiative decay pathways. nih.gov

The general mechanism for SLE in these derivatives involves the suppression of molecular motions, such as rotations around the styryl single bonds, which are prevalent in solution and lead to fluorescence quenching. researchgate.netresearchgate.net In the solid state, the rigid environment and specific molecular packing arrangements hinder these non-radiative deactivation processes, thus enhancing the fluorescence quantum yield. nih.govresearchgate.net

Several factors influence the SLE properties of this compound derivatives:

Molecular Packing: The crystal packing mode plays a crucial role. Favorable packing can lead to strong emission in the solid state. dntb.gov.ua For instance, the formation of J-aggregates, a specific type of molecular arrangement, has been shown to enhance emission. researchgate.net

Substituents: The introduction of certain functional groups can significantly impact SLE. For example, derivatives with a terminal dicyanomethylene group can exhibit intense photoluminescence in both solution and the solid state due to their twisted conformations. researchgate.net The presence of a hydroxy group, however, can be detrimental to photoluminescence emission in some cases. researchgate.net

π-Electron System: Enlarging the π-electron system, for instance by using a –C=C–Ar or –N=C–Ar moiety, is often sufficient to induce intrinsic SLE properties. researchgate.net

It is noteworthy that some derivatives exhibit aggregation-induced emission (AIE), a related phenomenon where aggregation leads to enhanced fluorescence. researchgate.net The restriction of intramolecular rotation is a commonly accepted mechanism for AIE in many fluorophores.

Table 1: Photophysical Data of Selected this compound Derivatives

| Compound | State | Fluorescence Quantum Yield (ΦF) | Emission Maximum (λem) | Reference |

|---|---|---|---|---|

| Unsubstituted styrylbenzoxazole with terminal dicyanomethylene group | THF Solution | - | - | researchgate.net |

| Solid Powder | - | - | researchgate.net | |

| Methoxy-substituted styrylbenzoxazole with terminal dicyanomethylene group | THF Solution | - | - | researchgate.net |

| Solid Powder | - | - | researchgate.net | |

| Styrylbenzoxazole derivatives with terminal dicyanomethylene group (general) | THF Solution | 68.7–94.9% | - | researchgate.net |

| Solid Powder | 19.1–52.0% | 540-603 nm | researchgate.net |

Mechanochromic Fluorescence (MCF) Behavior

Mechanochromic fluorescence (MCF) is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli, such as grinding or shearing. researchgate.net Several this compound derivatives exhibit this behavior, which is typically reversible. researchgate.net

The underlying mechanism of MCF in these compounds is often attributed to a transition between crystalline and amorphous states, or between different crystalline polymorphs, induced by the mechanical force. researchgate.net This physical change alters the intermolecular interactions and molecular packing, which in turn affects the photophysical properties, leading to a change in the emission wavelength. researchgate.net

For example, a 2-phenylbenzoxazole (B188899) derivative with a dicyanovinyl group displays MCF. researchgate.net Its pristine microcrystals emit yellow-green light (502 nm), which shifts to golden yellow (554 nm) upon grinding. researchgate.net This change is reversible by heating or fuming with a solvent. researchgate.net This process is accompanied by a reversible change in the photoluminescence quantum yields and lifetimes. researchgate.net

Another example involves a carbazole-based benzoxazole derivative that shows a change from blue to blue-green fluorescence under mechanical force, a change that spontaneously reverts at room temperature. researchgate.net The response of this material to external stimuli can even be controlled by mechanical force, demonstrating the intricate interplay between mechanical and chemical sensitivity. researchgate.net

Table 2: Mechanochromic Fluorescence Behavior of an this compound Derivative

| State | Emission Color | Emission Maximum (λem) | Stimulus for Reverse Change | Reference |

|---|---|---|---|---|

| Pristine Microcrystals | Yellow-Green | 502 nm | - | researchgate.net |

| Ground Powder | Golden Yellow | 554 nm | Heating or Solvent Fuming | researchgate.net |

Advanced Materials Applications Excluding Biological/medicinal/safety/clinical

Molecular Photoswitches and Photoactuators

(E)-2-Styrylbenzoxazole belongs to the styrylbenzazole family, a promising, though historically underrepresented, class of molecular photoswitches. diva-portal.org These compounds can undergo a light-driven E-Z isomerization around the central carbon-carbon double bond. diva-portal.org This reversible transformation between two distinct geometric isomers, each with different physical and chemical properties, is the fundamental principle behind their function as photoswitches. When incorporated into a solid-state crystalline matrix, the collective isomerization of many molecules can lead to macroscopic changes in the material's shape, enabling its use as a photoactuator.

Design Principles for Controllable Isomerization

The efficiency and controllability of the photoisomerization process in styrylbenzazole-based photoswitches are governed by several key molecular design principles. The photochemical properties, including thermal stability, quantum yields, absorption wavelengths, and photostationary state (PSS) distributions, can be finely tuned by modifying the chemical structure. diva-portal.org

Key design strategies include:

Substitution Pattern on the Aryl Ring: Introducing substituents on the styryl phenyl ring can significantly alter the electronic properties of the molecule. Push-pull systems, for instance, tend to exhibit large redshifts in their absorption wavelengths and possess high quantum yields. Ortho-substitutions have been shown to lead to more favorable PSS ratios. diva-portal.org

Nature of the Benzazole Heterocycle: Altering the heteroatom in the benzazole moiety (e.g., oxygen in benzoxazole (B165842), sulfur in benzothiazole) modifies the molecule's electronic structure and can tune its photochemical behavior. diva-portal.org

Halogen Substitution: The introduction of halogen atoms, such as fluorine or chlorine, into the styryl group has a profound impact on the intermolecular interactions within the crystal. chinesechemsoc.orgresearchgate.net These interactions, like F···H–C bonds, can dictate the molecular packing arrangement, which in turn controls the type of photochemical reaction (e.g., E-Z isomerization vs. [2+2] cycloaddition) and the resulting photomechanical response. chinesechemsoc.orgrsc.org For example, the presence and position of fluorine atoms can determine whether a crystal bends towards or away from a light source. chinesechemsoc.org

The primary photochemical reaction driving the mechanical effects in many crystalline this compound derivatives is a [2+2] cycloaddition. nih.govnih.gov This photodimerization event, where two olefin units react to form a cyclobutane (B1203170) ring, causes a significant change in molecular length and shape, generating substantial strain within the crystal lattice. nih.govresearchgate.net The controlled release of this accumulated strain is the direct cause of the observed macroscopic motion. nih.govnih.gov

Photomechanical Effects in Molecular Crystals

The conversion of light energy into mechanical work by this compound derivative crystals manifests in several distinct and visually dramatic ways. These photomechanical effects are highly dependent on the crystal's morphology (e.g., needle, rod, plate), size, and the specific molecular packing arrangement. acs.orgchemrxiv.org The underlying mechanism for these motions is the strain generated by a photochemical reaction, typically a [2+2] cycloaddition, which occurs anisotropically within the crystal. nih.govrsc.org

One of the most commonly observed photomechanical effects in crystals of this compound derivatives is light-induced bending. Upon irradiation with UV light, thin, needle-like or plate-like crystals can bend, often away from the light source. nih.govresearchgate.net This bending is a mechanism to release the strain accumulated in the crystal lattice due to the photodimerization reaction occurring on the irradiated surface. nih.gov The photochemical reaction causes a contraction of the molecular length, leading to an anisotropic contraction force on the crystal face. nih.gov This differential strain between the irradiated surface and the unreacted interior of the crystal induces the bending motion, similar to a bimetallic strip effect. nih.gov

For example, needle-like crystals of (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24) exhibit reversible bending away from a UV light source. nih.gov Similarly, crystals of various fluorinated styrylbenzoxazoles and styrylbenzothiazoles demonstrate significant bending behaviors. chinesechemsoc.org The bending can be substantial, with some crystals capable of being straightened by irradiation from the opposite direction. nih.gov

| Compound | Crystal Habit | Observed Motion | Light Source | Driving Force |

| (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24) | Needle-like | Bending away from light | UV Light | [2+2] Cycloaddition |

| (E)-2-(4-fluorostyryl)benzo[d]oxazole (BOAF4) | Irregular Rod-like | Bending towards light | 365 nm UV Light | [2+2] Cycloaddition |

| (E)-2-(2,4-difluorostyryl)benzo[d]oxazole (BOAF24) | Rod-like | Bending away from light | 365 nm UV Light | [2+2] Cycloaddition |

| 5-chloro-2-(naphthalenylvinyl)benzo[d]oxazols | Needle-like | Bending away from light | UV Light | Photodimerization |

This table presents data on the photomechanical bending of various this compound derivatives. chinesechemsoc.orgnih.govresearchgate.net

Under specific conditions, the photomechanical response of this compound derivatives can be more complex than simple bending. When the strain generated by the photochemical reaction is released in a particular manner, it can lead to curling and even rolling motions. Nanofibers of (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24) suspended in an organogel have been observed to curl easily under UV irradiation. nih.gov Furthermore, small, thin slices of the same material can undergo photo-induced rolling. nih.gov These behaviors are attributed to the release of strain accumulated during photodimerization. nih.govnih.gov The curling of nanowires is driven by the generation of an amorphous product phase within the crystal. nih.gov

A particularly energetic manifestation of photomechanical activity is the photosalient effect, where crystals exhibit jumping, splitting, or ballistic scattering upon exposure to light. nih.govaip.org This phenomenon occurs when the strain accumulated within the crystal during a photochemical reaction is released rapidly and catastrophically. nih.gov Instead of a gradual bending or curling, the rapid release of internal stress leads to a violent disintegration or propulsion of the crystal. nih.govacs.org

Rod-like crystals of (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24) have been observed to display a photosalient effect driven by photodimerization. nih.gov This suggests a threshold for strain release; slow release results in bending or curling, while rapid release leads to the photosalient effect. nih.govacs.org The morphology of the crystal plays a crucial role; thicker crystals are more prone to the photosalient effect, while thinner ones tend to bend or curl. acs.orgchemrxiv.org

Phototropism, the directional movement of an organism or, in this case, a material, in response to a light stimulus, is a key feature of these photoactuators. chinesechemsoc.orgchemrxiv.org Crystals of this compound derivatives can exhibit both positive phototropism (bending towards the light source) and negative phototropism (bending away from the light source). chinesechemsoc.org

This differential behavior is a remarkable example of how subtle changes in molecular structure can be used to control macroscopic motion. A study comparing (E)-2-(4-fluorostyryl)benzo[d]oxazole (BOAF4) and (E)-2-(2,4-difluorostyryl)benzo[d]oxazole (BOAF24) revealed that while their chemical structures are very similar, their crystals bend in opposite directions under UV irradiation. chinesechemsoc.orgresearchgate.net The crystals of BOAF4 bend towards light, whereas those of BOAF24 bend away from it. chinesechemsoc.org

The mechanism behind this controlled positive and negative phototropism is attributed to differences in their crystal packing, which are directed by intermolecular interactions, specifically F···H–C bonds. chinesechemsoc.orgrsc.org These interactions influence how the strain from the [2+2] cycloaddition is generated and distributed across the crystal, ultimately dictating the direction of the bending motion. chinesechemsoc.org This ability to program the direction of actuation by molecular design opens up new possibilities for creating sophisticated, light-controlled micromechanical systems. chinesechemsoc.org For instance, a crystal of BOAF24 has demonstrated the ability to function as a photoactuator by pushing a small object upon UV irradiation. chinesechemsoc.orgresearchgate.net

| Compound | Phototropic Behavior | Underlying Interaction | Reference |

| (E)-2-(4-fluorostyryl)benzo[d]oxazole (BOAF4) | Positive (bends towards light) | F···H–C interaction influencing "head-to-tail" packing | chinesechemsoc.org |

| (E)-2-(2,4-difluorostyryl)benzo[d]oxazole (BOAF24) | Negative (bends away from light) | Different F···H–C interaction and packing mode | chinesechemsoc.org |

| (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24) | Negative (bends away from light) | Crystal packing and strain release | chinesechemsoc.orgnih.gov |

This table summarizes the phototropic behavior of different halogenated this compound derivatives.

Photosalient Effect (Ballistic Motion)

Role of Intermolecular Interactions in Photomechanical Response

Optoelectronic Materials and Devices

The π-conjugated system of this compound is responsible for its notable electronic and photophysical properties, making it a valuable component in optoelectronic materials and devices.

Derivatives of this compound are investigated as emitter materials in Organic Light-Emitting Diodes (OLEDs). semanticscholar.orgmdpi.com OLEDs are devices that produce light from a thin film of an organic compound when an electric current is applied. wikipedia.org The color and efficiency of the light emission are dependent on the molecular structure of the organic material. semanticscholar.org Styrylbenzoxazole derivatives, often with donor-acceptor structures, are particularly noted for producing blue fluorescence, a crucial color for full-color displays and white lighting applications. researchgate.netresearchgate.net The thermal and photochemical stability of these compounds is also a key advantage for device longevity. researchgate.net By chemically modifying the styrylbenzoxazole core, researchers can tune the emission wavelength and improve charge transport properties to enhance OLED performance. semanticscholar.org

Molecules like this compound, which possess a donor-π-acceptor (D-π-A) architecture, can exhibit significant non-linear optical (NLO) properties. nih.gov NLO materials interact with intense light, like that from a laser, to change its properties, such as its frequency. This is a critical function for technologies in telecommunications and optical computing. The NLO response is related to the molecule's hyperpolarizability, which can be enhanced by strengthening the electron-donating and -accepting groups. analis.com.my For a bulk material to have a significant NLO effect, the molecules must be arranged in a non-centrosymmetric fashion. Theoretical studies on various organic compounds, including those with structures analogous to styrylbenzoxazole, confirm that a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) generally leads to higher polarizability and a greater NLO response. nih.govmetall-mater-eng.com

| Property | Description | Relevance to this compound |

| Non-linear Refractive Index (n₂) | The change in the refractive index of a material in response to the intensity of light. | Materials with high n₂ are used for optical switching. |

| Non-linear Absorption Coefficient (β) | The change in the absorption of a material in response to the intensity of light. | Important for optical limiting applications. |

| Third-Order Susceptibility (χ³) | A measure of the third-order NLO response of a material. | Directly related to n₂ and β. metall-mater-eng.com |

This table provides a general overview of NLO properties relevant to organic materials like this compound and its derivatives.

The inherent fluorescence of this compound and its derivatives makes them excellent candidates for use as fluorescent probes in material science. periodikos.com.bracs.org These molecules can be embedded into polymers or other materials to report on the local microenvironment. mdpi.comrsc.org Their fluorescence characteristics, such as emission wavelength and intensity, can be sensitive to factors like polarity and viscosity. researchgate.net For instance, some styrylbenzoxazole derivatives exhibit solvatochromism, where the color of their emitted light changes with the polarity of the surrounding medium. researchgate.net This allows them to be used to map polarity gradients within a material. Furthermore, many derivatives show aggregation-induced emission (AIE), where they become more fluorescent in an aggregated state, a property useful for studying self-assembly processes. researchgate.net

Non-Linear Optics (NLO) Materials

Information Storage and Anticounterfeiting Technologies

The photoresponsive nature of this compound provides a foundation for its use in advanced data storage and security applications. researchgate.netdntb.gov.ua The light-induced, reversible [2+2] cycloaddition reaction allows the molecule to be switched between two different states with distinct optical properties. This bistability is the fundamental principle behind its application in these fields.

For optical information storage, the two states—the initial trans-isomer and its photodimer—can represent the "0" and "1" of a binary system. Data can be "written" by using UV light to induce dimerization and "erased" by using a different wavelength of light or heat to reverse the reaction. The information can then be "read" by detecting the change in absorption or fluorescence between the two states.

In the realm of anticounterfeiting, these compounds can be incorporated as a covert security feature in inks or materials. researchgate.net A pattern or code printed with a styrylbenzoxazole-based ink would be invisible under normal lighting but could be revealed upon exposure to a specific wavelength of UV light. The unique fluorescent response provides an additional layer of security that is difficult to replicate and can be authenticated with specialized equipment. semanticscholar.org

Structure Property Correlations in E 2 Styrylbenzoxazole Systems

Impact of Substitution on Electronic and Optical Properties

The introduction of different functional groups onto the (E)-2-styrylbenzoxazole scaffold has a profound effect on its electronic and optical characteristics. These substitutions can alter the electron density distribution within the molecule, thereby influencing its absorption and emission of light.

Electron-Donating and Electron-Withdrawing Group Effects

The electronic nature of substituents on the styryl portion of the molecule significantly modulates the photophysical properties. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption and fluorescence spectra. nih.govstudypug.com

EDGs, such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, increase the electron density of the π-conjugated system. studypug.com This generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. nih.gov For instance, the introduction of a methoxy group at the para-position of the styryl ring in this compound results in a noticeable red-shift compared to the unsubstituted parent compound. nih.gov

Conversely, EWGs, such as cyano (-CN) or trifluoromethyl (-CF3) groups, decrease the electron density of the π-system. studypug.com This can lead to a blue-shift (a shift to shorter wavelengths) or a red-shift depending on the specific interactions and the creation of a donor-π-acceptor (D-π-A) structure. nih.govwiley.com In many cases, combining an electron-donating group on one end of the molecule and an electron-withdrawing group on the other creates a strong intramolecular charge transfer (ICT) character, resulting in significant red-shifts and enhanced fluorescence. researchgate.net

Table 1: Effect of Substituents on the Photophysical Properties of this compound Derivatives

| Substituent on Styryl Ring | Type | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|---|

| Unsubstituted | - | 340 nih.gov | 395 nih.gov |

| 4-Methoxy | EDG | 355 nih.gov | 415 nih.gov |